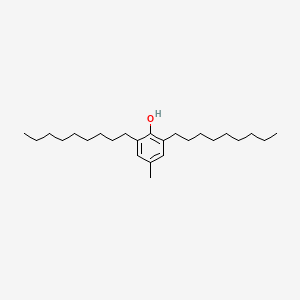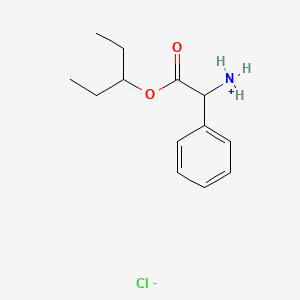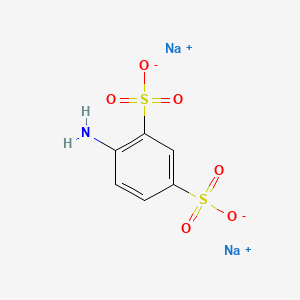
Propanal, 3-(2-furanylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 3-(2-furanylthio)-: is an organic compound with the molecular formula C7H8O2S It features a furan ring attached to a propanal group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal, 3-(2-furanylthio)- can be synthesized through a multi-step process involving the reaction of aldehydes with Meldrum’s acid via a Knoevenagel condensation, followed by reduction, hydrolysis, and decarboxylation . The final step involves the reduction of the resulting carboxylic acid derivatives to alcohols, which are then oxidized to yield the target aldehyde .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Propanal, 3-(2-furanylthio)- undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 3-(2-furanylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propanal, 3-(2-furanylthio)- involves its interaction with various molecular targets, primarily through its aldehyde and furan functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
- 3-(2-Furyl)propenal
- 3-(2-Furyl)acrolein
- 3-(2-Furyl)-2-propenal
Comparison: Propanal, 3-(2-furanylthio)- is unique due to the presence of a sulfur atom linking the furan ring to the propanal group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its oxygen-linked counterparts .
Properties
CAS No. |
68922-06-5 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-(furan-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C7H8O2S/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |
InChI Key |
VVOWYIAEEPWSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



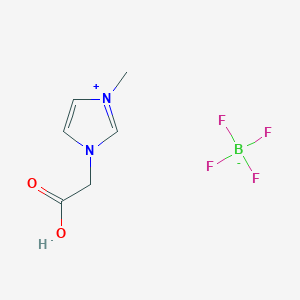
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)

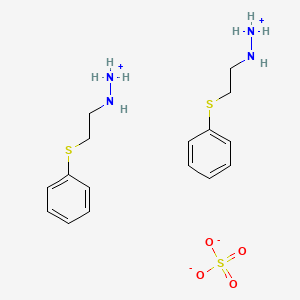
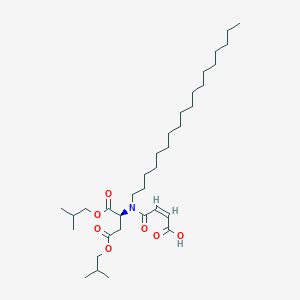
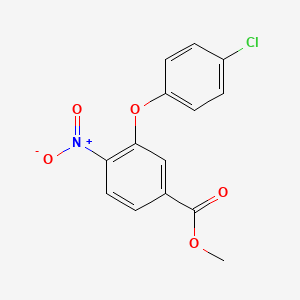
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
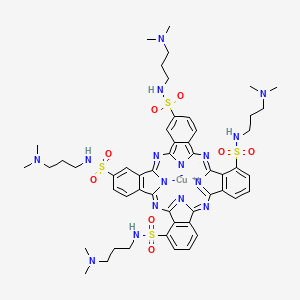
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

